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Compound of Interest

Compound Name: 3,5-Dibromo-2,4-dimethylpyridine

Cat. No.: B1591026 Get Quote

Abstract: This document provides a comprehensive technical overview of 3,5-Dibromo-2,4-
dimethylpyridine, a halogenated pyridine derivative of significant interest in synthetic

chemistry. We will explore its core identifiers, physicochemical properties, established

synthesis protocols with mechanistic considerations, and its versatile applications as a

chemical intermediate. This guide is intended for researchers and professionals in drug

discovery, agrochemicals, and materials science, offering field-proven insights into its reactivity

and handling.

The Strategic Importance of Substituted Pyridines
The pyridine ring is a foundational scaffold in medicinal chemistry and materials science,

present in numerous natural products and FDA-approved pharmaceuticals.[1] Its unique

electronic properties and ability to act as a hydrogen bond acceptor make it a privileged

structure in drug design. Chemical modification of the pyridine ring, particularly through

halogenation, is a critical strategy for modulating the reactivity and biological activity of these

molecules. Brominated pyridines, such as 3,5-Dibromo-2,4-dimethylpyridine, are

exceptionally valuable as they serve as versatile building blocks. The bromine atoms act as

reliable "handles" for carbon-carbon and carbon-heteroatom bond formation, most notably in

palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular

architectures.[2]
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Precise identification is paramount for regulatory compliance, procurement, and experimental

reproducibility. 3,5-Dibromo-2,4-dimethylpyridine is unequivocally defined by the following

identifiers.

Identifier Value Source

CAS Number 29976-20-3 [2][3]

IUPAC Name
3,5-dibromo-2,4-

dimethylpyridine
[2]

Molecular Formula C₇H₇Br₂N [2]

Molecular Weight 264.95 g/mol [2]

Canonical SMILES CC1=C(C(=C(N=C1C)Br)Br)C N/A

Synonyms

2,4-Dimethyl-3,5-

dibromopyridine, 3,5-Dibrom-

2,4-lutidin

[2]

dot graph "chemical_structure" { layout=neato; node [shape=none, fontname="Arial",

fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

} caption: "Chemical Structure of 3,5-Dibromo-2,4-dimethylpyridine"

Physicochemical and Spectroscopic Properties
The physical state and solubility dictate appropriate handling, storage, and reaction conditions.

Spectroscopic data are critical for quality control and reaction monitoring.
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Property Value Source

Appearance White solid [4]

Melting Point 28-30 °C [4]

Solubility

Good solubility in organic

solvents like ethyl acetate

(EtOAc) and dichloromethane.

Slightly soluble in water.

[2][4]

¹H NMR (400 MHz, CDCl₃)
δ 8.41 (s, 1H, pyH), 2.61 (s,

3H, CH₃), 2.54 (s, 3H, CH₃)
[4]

¹³C NMR (100 MHz, CDCl₃)
δ 156.5, 148.5, 146.4, 124.4,

120.3, 25.7, 23.8
[4]

HRMS (ESI+)
m/z calcd for C₇H₈Br₂N [M+H]⁺

263.9018, found 263.9027
[4]

Synthesis and Mechanistic Insights
The synthesis of 3,5-Dibromo-2,4-dimethylpyridine is most effectively achieved via

electrophilic bromination of the corresponding precursor, 2,4-dimethylpyridine (also known as

2,4-lutidine).

Preferred Synthetic Protocol: Direct Bromination
A robust method involves the direct bromination of 2,4-dimethylpyridine using elemental

bromine in fuming sulfuric acid (oleum).[4] This approach is effective because the pyridine ring,

which is inherently electron-deficient and resistant to electrophilic substitution, becomes

protonated under strongly acidic conditions, further deactivating it. However, the high

temperature and harsh conditions force the reaction to proceed.[1][5]

Step-by-Step Methodology:

Reaction Setup: In a flask equipped with an efficient reflux condenser and a dropping funnel,

dissolve 2,4-dimethylpyridine (1.0 equiv.) in fuming sulfuric acid (20% SO₃) at 0 °C.[4] The
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use of oleum as a solvent provides a highly acidic and activating medium for the brominating

agent.

Reagent Addition: Heat the reaction mixture to approximately 165 °C. Slowly add elemental

bromine (Br₂) (0.9 equiv.) dropwise over several hours.[4] The high temperature is necessary

to overcome the activation energy for electrophilic substitution on the deactivated pyridine

ring.

Reaction Progression: Maintain the temperature between 155-175 °C for approximately 20

hours, monitoring the reaction by TLC or GC-MS.[4]

Workup: Cool the mixture to room temperature and carefully pour it onto crushed ice. This

step quenches the reaction and dilutes the strong acid.

Neutralization and Extraction: Carefully neutralize the acidic solution with a solid base, such

as sodium carbonate (Na₂CO₃), until the solution is basic. Extract the aqueous layer with a

suitable organic solvent, such as ethyl acetate (2 x 250 mL).[4]

Purification: Combine the organic layers, dry with a drying agent like Na₂SO₄, and

concentrate under vacuum. The resulting crude product, which will contain a mixture of

mono- and di-brominated species, is then purified using column chromatography to isolate

the desired 3,5-Dibromo-2,4-dimethylpyridine.[4]

dot graph "synthesis_workflow" { rankdir=LR; node [shape=box, style=rounded,

fontname="Arial", fontsize=10, fillcolor="#F1F3F4", style="filled, rounded"]; edge

[fontname="Arial", fontsize=10, color="#5F6368"];

} caption: "General Synthesis Workflow"

Applications in Research and Drug Development
3,5-Dibromo-2,4-dimethylpyridine is not typically an end-product but rather a crucial

intermediate. Its value lies in the differential reactivity of its substituents, which allows for

sequential and site-selective modifications.

Cross-Coupling Reactions: The two bromine atoms are excellent leaving groups for a variety

of palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, Sonogashira, and
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Buchwald-Hartwig aminations.[2] This enables the introduction of diverse aryl, alkyl, alkynyl,

and amino groups at the 3- and 5-positions, providing a powerful tool for building molecular

complexity.

Pharmaceutical and Agrochemical Scaffolding: The substituted pyridine core is a common

motif in bioactive molecules. This compound serves as a key building block for synthesizing

novel drug candidates and crop protection agents.[2] The methyl groups can influence the

steric and electronic properties of the final molecule, impacting its binding affinity to biological

targets.

Materials Science: Pyridine-based ligands are essential in coordination chemistry and the

development of functional materials. The ability to functionalize this molecule at two distinct

positions allows for the creation of unique ligands for catalysts, sensors, and organic light-

emitting diodes (OLEDs).[6]

Safety, Handling, and Storage
As with all halogenated aromatic compounds, proper safety protocols must be strictly followed.

The information below is synthesized from data for closely related brominated pyridines and

should be supplemented with a thorough review of the specific Safety Data Sheet (SDS) before

handling.

Hazard Identification
Hazard Statements: Likely to be classified as Harmful if swallowed (H302), Causes skin

irritation (H315), Causes serious eye irritation (H319), and May cause respiratory irritation

(H335).

Signal Word: Warning

Pictogram: GHS07 (Exclamation Mark)

Recommended Handling and Personal Protective
Equipment (PPE)

Engineering Controls: Handle only in a well-ventilated area, preferably within a certified

chemical fume hood.
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Personal Protective Equipment:

Eye/Face Protection: Wear chemical safety goggles or a face shield.

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid contact with

skin.

Respiratory Protection: If dusts or aerosols may be generated, use a NIOSH-approved

respirator.

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the

laboratory.

Storage and Stability
Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated

place. Keep away from incompatible materials such as strong oxidizing agents.

Stability: The compound is stable under recommended storage conditions.

Conclusion
3,5-Dibromo-2,4-dimethylpyridine (CAS: 29976-20-3) is a highly valuable and versatile

chemical intermediate. Its well-defined structure, characterized by two reactive bromine sites

and two methyl groups on a pyridine core, makes it an essential building block for constructing

complex molecules. A solid understanding of its synthesis, reactivity, and handling protocols, as

outlined in this guide, is crucial for leveraging its full potential in the fields of pharmaceutical

development, agrochemical synthesis, and advanced materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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